1-[2-(4-Nitrophenoxy)ethyl]imidazole
Description
1-[2-(4-Nitrophenoxy)ethyl]imidazole is an imidazole derivative characterized by a nitro-substituted phenoxyethyl chain attached to the nitrogen atom of the imidazole ring. The compound combines the electron-withdrawing nitro group with the aromatic phenoxy moiety, linked via an ethyl spacer.
Properties
CAS No. |
75912-69-5 |
|---|---|
Molecular Formula |
C11H11N3O3 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]imidazole |
InChI |
InChI=1S/C11H11N3O3/c15-14(16)10-1-3-11(4-2-10)17-8-7-13-6-5-12-9-13/h1-6,9H,7-8H2 |
InChI Key |
VADAYXNUIPCDLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCN2C=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-[2-(4-Nitrophenoxy)ethyl]imidazole with structurally related imidazole derivatives:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The 4-nitrophenoxy group in the target compound introduces significant electron withdrawal, comparable to sulfonyl derivatives (e.g., ) but less pronounced than direct nitro attachment (). This affects reactivity in electrophilic substitutions or catalytic processes .
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